molecular formula C₄₃H₅₆N₆O₁₁S₂ B1142698 Ritonavir O-β-D-Glucuronide CAS No. 190649-36-6

Ritonavir O-β-D-Glucuronide

Cat. No.: B1142698
CAS No.: 190649-36-6
M. Wt: 897.07
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Description

Ritonavir O-β-D-Glucuronide, with the CAS number 190649-36-6, is a major glucuronide conjugate metabolite of the antiviral drug Ritonavir . Ritonavir is a well-characterized protease inhibitor used in the treatment of HIV and, more recently, as a pharmacokinetic enhancer (booster) in COVID-19 therapies like Paxlovid . The parent drug, Ritonavir, exerts its primary antiviral effect by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious viral particles . Perhaps more critical to its modern research applications is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system, a key mechanism behind its role as a pharmacokinetic enhancer for other co-administered drugs . The formation of an O-β-D-Glucuronide metabolite is a common Phase II biotransformation pathway, typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . As a metabolite, Ritonavir O-β-D-D-Glucuronide is an essential compound for in vitro research applications. It is primarily used in studies focused on understanding the metabolic fate and elimination pathways of Ritonavir . Researchers utilize this metabolite for investigating drug-drug interactions, particularly those involving UGT enzymes, and for studying the role of drug transport proteins in the biliary and renal excretion of glucuronidated compounds . This makes it a valuable tool in the fields of drug metabolism and pharmacokinetics (DMPK), toxicology, and analytical method development for the quantification of Ritonavir and its metabolites in biological matrices. This product is supplied For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

190649-36-6

Molecular Formula

C₄₃H₅₆N₆O₁₁S₂

Molecular Weight

897.07

Synonyms

(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Formation and Metabolic Pathways of Ritonavir O β D Glucuronide

Species-Specific Occurrence of Ritonavir (B1064) Glucuronide Formation

The formation of Ritonavir glucuronide metabolites is not a universal phenomenon across all species, with significant variations observed in preclinical animal models and humans.

Reported Observation of Ritonavir Glucuronide in Canine Models

Studies investigating the metabolism of Ritonavir have consistently reported the presence of glucuronide metabolites exclusively in canine models. europa.eulgcstandards.com Analysis of biological samples, including bile, feces, and urine, from dogs administered Ritonavir has confirmed the existence of these conjugated metabolites. europa.eu This observation highlights a species-specific metabolic pathway for Ritonavir in dogs that involves glucuronidation.

Absence or Negligible Detection of Ritonavir Glucuronide in Other Species (e.g., Human, Rat)

In stark contrast to canine models, the formation of Ritonavir glucuronide metabolites is either absent or found at negligible levels in humans and rats. europa.eulgcstandards.com Extensive metabolic profiling in these species has primarily identified oxidative metabolites of Ritonavir. europa.eu Despite the capability of Ritonavir to induce glucuronidation of other drugs, its own direct glucuronidation appears to be a minor or non-existent pathway in humans and rats. europa.euapsf.orgeuropa.euoup.com

Hypothetical Biotransformation Pathways Leading to O-β-D-Glucuronide Formation

The formation of Ritonavir O-β-D-Glucuronide is a Phase II metabolic process. In this reaction, a glucuronic acid moiety is attached to a suitable functional group on the parent drug or its metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

The biotransformation leading to Ritonavir O-β-D-Glucuronide likely involves a two-step process:

Phase I Oxidation: The initial step is hypothesized to be an oxidative modification of the Ritonavir molecule. The primary sites for oxidation on Ritonavir are the terminal functional groups. europa.eu One of the major oxidative metabolites is formed by the hydroxylation of the isopropyl group. drugbank.com This oxidation introduces a hydroxyl (-OH) group, creating a suitable site for subsequent conjugation.

Phase II Glucuronidation: Following oxidation, the newly formed hydroxyl group on the oxidized Ritonavir metabolite serves as an attachment point for glucuronic acid. The UGT enzyme facilitates the transfer of the glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxylated metabolite, resulting in the formation of the O-linked glucuronide conjugate, Ritonavir O-β-D-Glucuronide.

Precursor Identification for Glucuronidation of Ritonavir

Based on the hypothetical biotransformation pathway, the direct precursor for the glucuronidation of Ritonavir is an oxidized metabolite of the parent drug. The native Ritonavir molecule does not possess a readily available hydroxyl group for direct O-glucuronidation. Therefore, a Phase I metabolic reaction, specifically hydroxylation, is a prerequisite. The resulting hydroxylated metabolite of Ritonavir is the direct substrate for the UGT enzyme that forms the O-β-D-glucuronide.

Table 1: Species-Specific Occurrence of Ritonavir Glucuronide

SpeciesGlucuronide FormationReference
Canine Observed europa.eu, lgcstandards.com
Human Absent or Negligible europa.eu, lgcstandards.com
Rat Absent or Negligible europa.eu, lgcstandards.com

Enzymology of Ritonavir Glucuronidation and Interactions with Udp Glucuronosyltransferases Ugts

General Mechanisms of UGT-Mediated Glucuronidation

Glucuronidation is a major Phase II metabolic pathway responsible for the conjugation of a wide array of endogenous and exogenous compounds, making them more polar and water-soluble to facilitate their excretion. mdpi.comaalto.fi This process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the intestine. mdpi.comnih.gov

The reaction mechanism involves the transfer of a glucuronic acid moiety from the high-energy cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine, or thiol). guidelines.org.aufrontiersin.org This transfer typically occurs via a direct SN2 (bimolecular nucleophilic substitution) reaction. mdpi.comyoutube.com An amino acid residue within the UGT enzyme's active site, such as histidine, acts as a base to abstract a proton from the substrate's nucleophilic group. mdpi.com This enhances the substrate's nucleophilicity, allowing it to attack the anomeric carbon of the glucuronic acid in UDPGA, leading to the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (B83284) (UDP). youtube.com The resulting glucuronide is significantly more hydrophilic, which minimizes passive reabsorption and promotes its elimination from the body, often via urine or bile. mdpi.com

Involvement of Specific UGT Isoforms in Ritonavir (B1064) Metabolism

The specific UGT isoforms responsible for the metabolism of ritonavir to its O-β-D-glucuronide metabolite are not extensively documented in the scientific literature. While ritonavir's interactions as an inhibitor and inducer of various metabolic enzymes are well-characterized, the precise UGT enzymes that catalyze its own glucuronidation pathway have not been clearly identified in available research. Studies have focused more on how ritonavir affects the glucuronidation of other drugs rather than its own metabolism via this pathway.

In contrast to its well-known role as a potent inhibitor of cytochrome P450 enzymes, ritonavir acts as an inducer of UGT enzymes. guidelines.org.audrugbank.comnih.gov In vivo data provide convincing evidence that ritonavir induces UGT activity, an effect observed with both high therapeutic doses and lower "boosting" doses. nih.govnih.gov This induction can lead to a significant decrease in the plasma concentrations of co-administered drugs that are primarily cleared by glucuronidation. nih.gov

Research has specifically identified UGT1A4 as an isoform induced by ritonavir. The induction of UGTs by ritonavir has clinically relevant consequences, as seen in its interaction with drugs like lamotrigine and ethinyl estradiol, whose clearance is significantly increased when co-administered with ritonavir. nih.gov

UGT IsoformEffect of RitonavirObserved Clinical Interaction Examples
UGT1A4 InductionIncreased metabolism of drugs cleared by this isoform, such as lamotrigine.
General UGTs InductionDecreased concentrations of ethinyl estradiol and lamotrigine. nih.gov

Mechanistic Studies on UGT Inhibition or Induction by Ritonavir

The interaction of ritonavir with UGT enzymes is complex, involving both inhibition and induction, though the induction effect appears to be more clinically significant in vivo. drugbank.comnih.gov

Induction Mechanism: The primary mechanism by which ritonavir induces UGTs is through the activation of the Pregnane (B1235032) X Receptor (PXR). guidelines.org.audrugbank.com PXR is a nuclear receptor that functions as a transcription factor. guidelines.org.au Upon activation by a ligand like ritonavir, PXR promotes the transcription of genes encoding for various drug-metabolizing enzymes, including those in the UGT family. guidelines.org.audrugbank.com This leads to increased synthesis of UGT enzymes and consequently, an enhanced rate of glucuronidation for substrate drugs. drugbank.com

Inhibition Studies: While in vivo evidence points strongly towards induction, in vitro studies have investigated the inhibitory potential of ritonavir against specific UGT isoforms. One study found that several HIV protease inhibitors, including ritonavir, inhibited UGT1A1, UGT1A3, and UGT1A4. However, another study determined that the 50% inhibitory concentrations (IC50) for ritonavir against a panel of UGTs were substantially higher than the usual clinical plasma concentrations, suggesting that clinically important drug interactions due to UGT inhibition are unlikely.

The table below summarizes in vitro inhibition findings from a study using human cDNA-expressed enzymes.

UGT IsoformRitonavir IC50 (µM)Inhibition Type (for UGT1A1)Ki (µM) (for UGT1A1)
UGT1A1 Not explicitly stated, but inhibitedLinear mixed-type1.9
UGT1A3 Inhibited (IC50 range for all tested PIs was 2-87 µM)Not determinedNot determined
UGT1A4 Inhibited (IC50 range for all tested PIs was 2-87 µM)Not determinedNot determined
UGT1A6 >100Not applicableNot applicable
UGT1A9 >100Not applicableNot applicable
UGT2B7 >100Not applicableNot applicable

The apparent contradiction between in vitro inhibition and in vivo induction highlights the multifaceted nature of ritonavir's effects on drug metabolism. The net clinical outcome of co-administering ritonavir with a UGT substrate is typically dominated by the induction of these enzymes. drugbank.comnih.gov

Analytical Methodologies for the Detection and Characterization of Ritonavir O β D Glucuronide

Advanced Chromatographic Techniques for Glucuronide Metabolite Profiling

The complexity of biological matrices necessitates the use of sophisticated separation techniques to isolate and identify metabolites like Ritonavir (B1064) O-β-D-Glucuronide. Chromatographic methods are central to this endeavor, providing the resolution required to distinguish the metabolite from the parent drug and other endogenous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of drug metabolites due to its exceptional sensitivity and selectivity. researchgate.net This technique allows for the direct measurement of glucuronides in biological fluids, often with minimal sample preparation. researchgate.net In the context of Ritonavir O-β-D-Glucuronide, LC-MS/MS enables the acquisition of high-resolution mass spectra, which is crucial for confirming the molecular weight of the conjugate and for subsequent structural elucidation through fragmentation analysis. researchgate.netnih.gov

The development of a robust LC-MS/MS method involves the careful optimization of several parameters. For instance, a method for the simultaneous quantification of several antiretroviral drugs, including ritonavir and raltegravir-β-d-glucuronide, utilized a Kinetex phenyl-hexyl column with a mobile phase consisting of 55% water (containing 0.05% formic acid) and 45% methanol (B129727) (also with 0.05% formic acid) at a flow rate of 0.5 mL/min. nih.gov Such methods often employ electrospray ionization (ESI) in positive mode, which is effective for ionizing compounds like ritonavir and its metabolites. bibliotekanauki.pl The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides the high degree of selectivity needed for accurate quantification in complex matrices like human plasma. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC), often paired with ultraviolet (UV) or diode array detection (DAD), is another powerful tool for the separation and detection of ritonavir and its metabolites. jfda-online.comajol.info While perhaps less sensitive than MS detection for metabolite identification, HPLC-UV/DAD methods are widely used for the quantification of the parent drug and can be adapted for metabolite analysis, particularly when reference standards are available. nih.gov

A variety of HPLC methods have been developed for ritonavir, typically employing reversed-phase columns such as C18. jfda-online.comnih.gov For example, one method utilized a reversed-phase Agilent Eclipse XDB-C18 column with a mobile phase of acetonitrile (B52724) and 0.05 M phosphoric acid (55:45, v/v) at a flow rate of 1.0 mL/min, with detection at 210 nm. jfda-online.com Another HPLC method for ritonavir quantification used a C18 column with a mobile phase of 20 mM KH2PO4 (pH 3.0) and acetonitrile (45:55, v/v) at a flow rate of 1.2 mL/min, with UV detection at 235 nm. ajol.inforesearchgate.net The baseline chromatographic resolution of isobaric species through gradient elution is a key advantage of HPLC, permitting the initial separation necessary for subsequent identification. researchgate.netnih.gov

Spectroscopic Approaches for Structural Elucidation of Glucuronides

While chromatography provides the means of separation, spectroscopic techniques are indispensable for the definitive structural elucidation of metabolites. Mass spectrometry, particularly tandem MS (MS/MS), is paramount in this regard. nih.gov The fragmentation patterns generated in the mass spectrometer provide vital clues about the structure of the metabolite, including the site of glucuronidation. researchgate.net For Ritonavir O-β-D-Glucuronide, MS/MS analysis would reveal a characteristic neutral loss of the glucuronic acid moiety (176 Da), confirming the presence of the conjugate. Further fragmentation of the parent drug backbone can help to pinpoint the specific oxygen atom to which the glucuronide is attached. researchgate.netnih.gov

While direct spectroscopic data specifically for Ritonavir O-β-D-Glucuronide is not extensively detailed in the public domain, the general principles of glucuronide characterization are well-established. The combination of accurate mass measurement from high-resolution MS and the fragmentation data from MS/MS allows for a high degree of confidence in the proposed structure. nih.gov

Enzymatic Hydrolysis by β-Glucuronidase for Analytical Confirmation and Pre-analysis Sample Preparation

Enzymatic hydrolysis using β-glucuronidase is a widely employed technique in the analysis of glucuronide conjugates. sigmaaldrich.comcovachem.com This enzyme specifically cleaves the β-glucuronidic bond, releasing the parent aglycone (in this case, ritonavir) and glucuronic acid. covachem.com This approach serves two primary purposes in the analytical workflow.

First, it can be used for analytical confirmation. By comparing the chromatograms of a sample before and after treatment with β-glucuronidase, the disappearance of the metabolite peak and a corresponding increase in the parent drug peak provides strong evidence for the presence of a glucuronide conjugate. nih.gov

Second, enzymatic hydrolysis is often used as a sample preparation step, particularly when the goal is to measure the total concentration of a drug (parent + metabolite). covachem.com This is common in therapeutic drug monitoring and toxicological screening. The choice of β-glucuronidase source (e.g., from E. coli, Helix pomatia) can be critical, as different enzymes may exhibit varying efficiencies towards different types of glucuronides (e.g., O-glucuronides vs. N-glucuronides). sigmaaldrich.comcdc.gov For O-glucuronides like Ritonavir O-β-D-Glucuronide, most commercial β-glucuronidases are effective. cdc.gov The reaction conditions, including pH, temperature, and incubation time, must be optimized to ensure complete hydrolysis. scispace.com

Targeted Approaches for Low Abundance Metabolite Detection

Ritonavir O-β-D-Glucuronide may be a minor metabolite, present at low concentrations in biological samples. Detecting such low-abundance species requires highly sensitive and targeted analytical approaches. LC-MS/MS operated in MRM mode is particularly well-suited for this task. researchgate.net By pre-selecting the specific mass transitions for the expected metabolite, the instrument can filter out much of the chemical noise from the biological matrix, significantly enhancing the signal-to-noise ratio for the analyte of interest. acs.org

The development of such targeted methods often relies on predictive strategies. Based on the known metabolic pathways of similar compounds and the structure of ritonavir, potential glucuronide metabolites can be hypothesized. This allows for the theoretical calculation of their mass-to-charge ratios and the prediction of likely fragmentation patterns, which can then be used to set up the targeted MS method.

Development and Validation of Quantitative Assays for Ritonavir O-β-D-Glucuronide in Biological Matrices

Once a method for the detection and identification of Ritonavir O-β-D-Glucuronide has been established, the next step is often the development and validation of a quantitative assay. nih.govjfda-online.comajol.info This is essential for pharmacokinetic studies and for understanding the clinical relevance of the metabolite. A validated assay ensures that the measurements of the metabolite's concentration in biological matrices such as plasma, urine, or tissue homogenates are accurate and reproducible. nih.govnih.govnih.gov

The validation process, typically following guidelines from regulatory bodies like the FDA or ICH, involves assessing several key parameters:

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration. For a multi-analyte method including ritonavir and other antiretrovirals, calibration curves were linear over ranges such as 60 to 15000 ng/mL for darunavir (B192927) and 10 to 2500 ng/mL for ritonavir and raltegravir-glucuronide. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. A validated method demonstrated inter- and intra-day precision (CV%) below 12.3% and accuracy (bias) between -9.9% and 10% for all analytes. nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Recovery: The efficiency of the extraction process from the biological matrix. bibliotekanauki.pl

Matrix Effect: The influence of the biological matrix on the ionization of the analyte. bibliotekanauki.pl

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. scispace.com

Below are interactive tables summarizing typical parameters for HPLC and LC-MS/MS methods that could be adapted for the analysis of Ritonavir O-β-D-Glucuronide.

Table 1: Example HPLC Method Parameters for Ritonavir Analysis

Parameter Condition 1 Condition 2
Column Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) jfda-online.com C18 (4.6 mm x 250 mm, 3.0 µm) ajol.info
Mobile Phase Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v) jfda-online.com Acetonitrile : 20 mM KH2PO4 (pH 3.0) (55:45, v/v) ajol.inforesearchgate.net
Flow Rate 1.0 mL/min jfda-online.com 1.2 mL/min ajol.info
Detection DAD at 210 nm jfda-online.com UV at 235 nm ajol.info
Retention Time 4.82 ± 0.002 min jfda-online.com Not specified

| Linearity Range | 1-500 µg/mL jfda-online.com | 10-60 µg/mL researchgate.net |

Table 2: Example LC-MS/MS Method Parameters for Ritonavir and Glucuronide Metabolite Analysis

Parameter Condition 1
Column Kinetex phenyl-hexyl nih.gov
Mobile Phase 55% Water (0.05% formic acid) : 45% Methanol (0.05% formic acid) nih.gov
Flow Rate 0.5 mL/min nih.gov
Ionization Electrospray (ESI), Positive Mode bibliotekanauki.pl
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Calibration Range (Ritonavir) 10 to 2500 ng/mL nih.gov
Calibration Range (Raltegravir-GLU) 10 to 2500 ng/mL nih.gov
Sample Volume 100 µL plasma nih.gov

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

In Vitro and in Vivo Research Models for Studying Ritonavir Glucuronide Metabolism

Utilization of In Vitro Systems for Glucuronidation Studies

In vitro systems are indispensable tools for dissecting the specific biochemical reactions involved in drug metabolism, offering a controlled environment to study enzyme kinetics and identify key metabolic pathways.

Liver Microsomal Preparations

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.

Human Liver Microsomes (HLMs): Studies using HLMs have been crucial in characterizing the glucuronidation of various compounds. For instance, research has shown that HLMs can be used to determine the kinetic parameters of glucuronidation reactions. nih.gov While Ritonavir (B1064) is known to be a potent inhibitor of cytochrome P450 3A4 (CYP3A4), its direct impact on UGT activity in HLMs has also been investigated. mdpi.comencyclopedia.pubnih.gov One study evaluated the inhibitory effects of Ritonavir on human UGT isoforms using HLMs and found that at concentrations typically seen in clinical practice, significant inhibition of major UGTs is unlikely. nih.govresearchgate.net Specifically, the 50% inhibitory concentrations (IC50) for Ritonavir were found to be at least 50 µM, a level that substantially exceeds standard clinical plasma concentrations. nih.govresearchgate.net Another study investigating several HIV protease inhibitors found that they all inhibited UGT1A1, UGT1A3, and UGT1A4, with IC50 values ranging from 2 to 87 microM. nih.gov

Canine Liver Microsomes (CLMs): The dog is a frequently used animal model in preclinical studies. Research comparing canine and human liver microsomes has revealed significant differences in glucuronidation activities. nih.gov In general, many compounds are glucuronidated more rapidly in canine liver microsomes than in human ones. nih.gov For example, intrinsic clearance values for substrates of UGT1A1 and UGT2B7 were found to be an order of magnitude higher in canine liver microsomes. nih.gov However, there are also drug-specific differences, highlighting the importance of species-specific studies. nih.gov One notable finding is that glucuronide metabolites of Ritonavir were observed specifically in dogs. nih.gov

Recombinant UGT Enzymes

To pinpoint which specific UGT isoform is responsible for a particular glucuronidation reaction, researchers utilize recombinant UGT enzymes. These are individual UGT enzymes produced in cell lines, allowing for the study of a single enzyme's activity in isolation.

Studies have used a panel of human cDNA-expressed UGT enzymes to test the inhibitory potential of various HIV protease inhibitors, including Ritonavir. nih.gov This approach allows for the precise identification of which UGTs are affected. For example, research has demonstrated that several protease inhibitors are inhibitors of UGT1A1, UGT1A3, and UGT1A4. nih.gov In contrast, the IC50 values for these compounds against UGT1A6, UGT1A9, and UGT2B7 were all greater than 100 microM, indicating a lower potential for interaction. nih.gov This level of specificity is critical for predicting potential drug-drug interactions.

Isolated Hepatocytes for Metabolite Formation Studies

Isolated hepatocytes, or liver cells, provide a more complete model than microsomes as they contain the full complement of metabolic enzymes and cofactors, as well as transport proteins.

Studies with isolated rat hepatocytes have been used to determine the intrinsic metabolic clearance of drugs like Ritonavir. nih.govresearchgate.net Research has shown that at low concentrations, the rate of uptake into hepatocytes can be the rate-limiting step in metabolism. nih.govresearchgate.net In the absence of metabolism, Ritonavir is actively and rapidly taken up into hepatocytes. nih.govresearchgate.net The use of cultured primary hepatocytes, including those from dogs and humans, in a 3D spheroid configuration, has also been established to investigate species differences in hepatobiliary disposition and metabolism. unc.edunii.ac.jp These models allow for the examination of the integrated processes of uptake, metabolism, and excretion. unc.edu

Application of In Vivo Animal Models

While in vitro models are excellent for mechanistic studies, in vivo animal models are essential for understanding the complete picture of drug metabolism and disposition in a living organism.

Canine Models for Observing Ritonavir O-β-D-Glucuronide Formation

The beagle dog has been a significant animal model in the study of Ritonavir metabolism. A key finding from disposition studies in rats, dogs, and humans was that glucuronide metabolites of Ritonavir were uniquely observed in dogs. nih.gov This species-specific metabolic pathway highlights the importance of using relevant animal models in preclinical development. The primary route of elimination for Ritonavir in dogs, as well as in rats and humans, is through hepatobiliary excretion, with the majority of the dose being recovered in the feces. nih.gov

Comparative Metabolic Studies Across Animal Species

Comparing the metabolism of a drug across different species is crucial for extrapolating preclinical data to humans.

Ex Vivo Approaches for Investigating Glucuronide Disposition

Ex vivo models serve as a crucial bridge between in vitro experiments and in vivo studies, offering a more physiologically relevant system by maintaining the complex architecture and cellular diversity of an organ. These methods are instrumental in investigating the disposition of metabolites like Ritonavir O-β-D-Glucuronide, providing insights into its formation, transport, and tissue accumulation. Key ex vivo approaches include isolated perfused organs, precision-cut tissue slices, and tissue homogenates.

Isolated Perfused Organs

The isolated perfused liver (IPL) is a sophisticated ex vivo model that maintains the near-complete architecture and function of the liver for a short period. nih.gov It is considered a gold standard for studying the complete process of hepatic drug disposition, including uptake, metabolism, and biliary excretion, without the influence of other organs. nih.govunc.edu The model allows for the control of perfusate composition and flow rates, and enables the collection of both perfusate (representing sinusoidal efflux) and bile (representing biliary excretion), providing a comprehensive picture of a compound's hepatic fate. scielo.brscielo.br

In the context of ritonavir, the isolated perfused rat liver model has been used to examine its hepatocellular accumulation. Studies comparing ritonavir's behavior in isolated perfused rat livers with sandwich-cultured rat hepatocytes revealed that ritonavir accumulates extensively in liver tissue. nih.gov This accumulation was found to be primarily driven by high levels of binding to cellular components rather than active uptake, as the unbound intracellular-to-extracellular concentration ratio was approximately 1. nih.gov While these studies focused on the parent compound, the IPL model is fully equipped to characterize the formation and subsequent biliary excretion of Ritonavir O-β-D-Glucuronide, a critical pathway in its disposition.

Model System Compound Key Parameters Measured Major Findings Reference
Isolated Perfused Rat Liver (IPL)RitonavirTotal tissue accumulation (Kp,observed), Intracellular unbound fraction (fu,lysate), Unbound accumulation (Kpu,u)Extensive accumulation in liver tissue was observed; this was explained by significant binding to cellular components rather than active transport. nih.gov
Isolated Perfused Rat Liver (IPL)General XenobioticsPerfusate and bile collection, manipulation of perfusion mediumAllows differentiation between sinusoidal efflux and canalicular (biliary) excretion of drugs and their metabolites. scielo.brscielo.br

Precision-Cut Tissue Slices

Precision-cut tissue slices, particularly from the liver (PCLS) and intestine (PCIS), are valuable ex vivo tools that preserve the native tissue architecture, including the spatial arrangement of various cell types, metabolizing enzymes, and transporters. tandfonline.comnih.govnih.gov This makes them a reliable model for studying integrated transport and metabolism processes. tandfonline.comnih.gov Slices can be prepared from various species, including humans, allowing for direct translational research and reducing the need for live animal studies. tandfonline.com

Precision-cut intestinal slices have been effectively used to investigate the role of efflux transporters like P-glycoprotein (ABCB1) in the disposition of ritonavir. asm.org Research using both rat and human PCIS demonstrated that ritonavir is a potent inhibitor of intestinal ABCB1. asm.org This is a crucial finding for the disposition of Ritonavir O-β-D-Glucuronide, as the glucuronide conjugate itself can be a substrate for efflux transporters. By inhibiting these transporters, ritonavir could influence not only its own disposition but also that of its metabolites. The PCIS model is well-suited for quantifying the formation of Ritonavir O-β-D-Glucuronide within the intestinal tissue and its subsequent efflux. Recent advancements have focused on extending the viability of human PCIS for up to 72 hours using specialized organoid culture media, which could allow for more prolonged studies of metabolism and transport kinetics. nih.gov

Model System Compound(s) Studied Concentration(s) Parameter Measured Key Finding Reference
Rat Precision-Cut Intestinal Slices (PCIS)Ritonavir, Lopinavir, Saquinavir, etc.5 µM, 20 µM, 50 µM, 100 µMInhibition of ABCB1-mediated efflux of Rhodamine 123Ritonavir strongly inhibited ABCB1 efflux, with higher concentrations (50 and 100 µM) resulting in more profound inhibition. asm.org
Human Precision-Cut Intestinal Slices (hPCIS)Midazolam (probe substrate)Not specifiedViability markers (ATP), cell type markers, metabolite formationUse of organoid culture media extended hPCIS viability up to 72 hours, preserving metabolic function. nih.gov

Pharmacokinetic and Biological Implications of Ritonavir Glucuronides in Research

General Pharmacokinetic Disposition of Glucuronide Metabolites

Glucuronidation is a significant Phase II metabolic pathway that attaches a glucuronide moiety to a substrate, rendering the product more hydrophilic. nih.govtandfonline.com This increased water solubility facilitates the elimination of substances from the body, a process often considered a detoxification mechanism. nih.gov The formation of these glucuronide conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govtandfonline.com

Once formed, these hydrophilic and negatively charged glucuronides cannot easily exit cells and require efflux transporters for their excretion. nih.govtandfonline.com The disposition of glucuronide metabolites is therefore a two-step process: their formation by UGTs and their subsequent transport out of the cell. nih.govtandfonline.com While it was traditionally assumed that glucuronides in systemic circulation were primarily destined for urinary excretion, recent evidence indicates that hepatocytes can efficiently clear gut-generated glucuronides through biliary excretion. nih.govtandfonline.com

The distribution and elimination of glucuronide metabolites are heavily reliant on transport proteins. frontiersin.org Uptake transporters, such as organic anion transporters (OATs and OATPs), facilitate the uptake of these conjugates into organs like the liver and kidneys. frontiersin.org Conversely, efflux transporters, including multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), are responsible for their expulsion into bile, urine, and the intestinal lumen. frontiersin.org

Biliary and enterically eliminated glucuronides can also undergo enterohepatic recycling. tandfonline.com This process involves intestinal microbes that can cleave the glucuronide group, allowing the parent compound to be reabsorbed. tandfonline.comhyphadiscovery.com This recycling can prolong the local and systemic exposure to the parent drug and its metabolites. tandfonline.com

Role of Glucuronidation in the Systemic Clearance of Parent Compounds (General)

Glucuronidation plays a crucial role in the systemic clearance of many drugs and endogenous compounds. nih.govresearchgate.net For some drugs, it is the primary metabolic pathway, while for others, it is a secondary step following Phase I reactions like oxidation. nih.govtandfonline.com The conversion of a lipophilic parent compound into a more water-soluble glucuronide conjugate is essential for its elimination from the body, either through urine or bile. nih.govresearchgate.net

The rate and extent of a parent compound's clearance via glucuronidation are determined by the activity of UGT enzymes. tandfonline.com These enzymes are widely distributed throughout the body, with high concentrations in key metabolic organs like the liver and intestines, as well as in the kidneys. nih.gov The efficiency of this clearance mechanism is not solely dependent on the enzymatic reaction but also on the subsequent transport of the glucuronide out of the cell and into circulation or excreta. tandfonline.comfrontiersin.org

Mechanistic Drug-Drug Interactions Involving Glucuronidation Pathways

Parent Ritonavir's Role as an Inducer or Inhibitor of Glucuronidation for Co-administered Drugs

Parent ritonavir (B1064) exhibits a complex profile of effects on drug-metabolizing enzymes, including those involved in glucuronidation. guidelines.org.auresearchgate.net It is known to induce glucuronidation, which can lead to decreased plasma concentrations of co-administered drugs that are substrates for this pathway. europa.euwho.int This induction effect has been observed for drugs like zidovudine (B1683550) and methadone, potentially requiring dose adjustments to maintain therapeutic efficacy. europa.euwho.int

Specifically, ritonavir can induce the activity of various UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov Studies have suggested that ritonavir induces UGTs at both high and low doses. researchgate.net This induction is thought to occur through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov For instance, ritonavir has been shown to induce UGT1A1 and UGT1A4. guidelines.org.auapsf.org This can result in a clinically significant reduction in the exposure of drugs metabolized by these enzymes.

The following table summarizes the effects of parent ritonavir on the glucuronidation of select co-administered drugs:

Co-administered DrugEffect of Ritonavir on Drug's GlucuronidationConsequence on Drug's Plasma Levels
ZidovudineInduction of glucuronidation europa.euDecreased levels europa.eu
MethadoneInduction of glucuronidation who.intDecreased levels who.int
LamotrigineInduction of glucuronidation who.intapsf.orgDecreased levels apsf.org
DivalproexInduction of glucuronidation who.intDecreased levels who.int
RaltegravirMinor reduction, possibly due to UGT induction europa.euMinor reduction europa.eu

Potential for Ritonavir O-β-D-Glucuronide to Influence Metabolic Enzymes or Transporters (if any mechanistic evidence)

Currently, there is a lack of specific mechanistic evidence from the provided search results detailing the direct influence of Ritonavir O-β-D-Glucuronide on metabolic enzymes or transporters. While the stereochemistry of the glucuronic acid moiety is considered crucial for its biological activity and interaction with enzymes, specific studies on the inhibitory or inducing potential of this particular metabolite are not described. vulcanchem.com

Generally, glucuronide metabolites are substrates for efflux transporters like MRP2, MRP3, MRP4, and BCRP, which are crucial for their elimination. helsinki.fi Some glucuronide conjugates have been shown to inhibit drug-metabolizing enzymes and transporters, leading to drug-drug interactions. frontiersin.orghelsinki.fi For example, certain acyl glucuronides are known to affect drug efficacy and safety. frontiersin.org However, without direct studies on Ritonavir O-β-D-Glucuronide, its potential to act as a perpetrator in drug-drug interactions by influencing metabolic enzymes or transporters remains speculative.

Comparative Metabolism and its Relevance to Interspecies Translation

The metabolism of ritonavir, including its glucuronidation, can exhibit species-specific differences. europa.eu Preclinical studies in rats and dogs have shown that while the major oxidative metabolic pathways are comparable to humans, there can be quantitative and qualitative differences. europa.eu For instance, a study in rats indicated that ritonavir increased UDP-glucuronosyl transferase activity. europa.eu

In vitro studies using liver microsomes from different species are often employed to understand these differences. scielo.br However, extrapolating metabolic data from animal models to humans must be done with caution due to inherent interspecies variations in enzyme expression and activity. scielo.brscielo.br For example, while CYP3A is the primary enzyme for ritonavir metabolism in humans, the specific isoforms and their relative contributions can differ between species. scielo.brdrugbank.com

The relevance of these interspecies differences is significant for drug development. nih.gov Understanding how ritonavir and its metabolites, including Ritonavir O-β-D-Glucuronide, are formed and eliminated in different species helps in predicting human pharmacokinetics and potential drug interactions. nih.gov Mechanistic models are increasingly being used to integrate in vitro data from different species to improve the translation of preclinical findings to clinical outcomes. nih.gov

Advanced Research and Future Directions in Ritonavir O β D Glucuronide Studies

Elucidation of Complete Metabolic Fate Across Diverse Biological Systems

The metabolic journey of ritonavir (B1064) is complex, involving multiple pathways and resulting in several metabolites. researchgate.netnih.gov While oxidative metabolism by CYP3A4 and CYP2D6 is a major route, glucuronidation also plays a role. drugbank.comscielo.br Future research aims to fully map the metabolic fate of Ritonavir O-β-D-Glucuronide in various biological systems. This includes moving beyond human liver microsomes to investigate its formation and clearance in other relevant tissues and populations. researchgate.netnih.gov

Key research areas include:

In vivo and in vitro studies: Comprehensive analysis of ritonavir's biotransformation in different preclinical species and human populations to understand interspecies variability. nih.gov

Metabolite Profiling: Utilizing advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify all metabolites, including minor glucuronide conjugates, in various biological matrices such as plasma, urine, and feces. researchgate.netnih.gov

High-Throughput Screening for Novel Ritonavir Glucuronides

The development of high-throughput screening (HTS) assays is crucial for rapidly identifying and characterizing novel drug metabolites. nih.govmdpi.com While HTS for cytochrome P450-mediated metabolism is well-established, assays for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, are less developed. nih.gov

Future efforts in this area will focus on:

Developing Robust HTS Assays: Creating and validating fluorescence-based or other sensitive HTS assays specifically for UGT enzymes involved in ritonavir metabolism. nih.gov These assays will enable the screening of large compound libraries to identify other potential glucuronide metabolites of ritonavir.

Trapping Assays: Employing trapping agents in HTS formats to capture and identify reactive or unstable glucuronide metabolites that might otherwise go undetected. jst.go.jp

Microbial Biotransformation: Using microorganisms as biocatalysts to produce and identify a wider range of ritonavir metabolites, including novel glucuronides, in a controlled environment. nih.gov

Structural Biology of UGT-Ritonavir Interactions

Understanding the three-dimensional structure of UGT enzymes in complex with ritonavir is key to deciphering the molecular basis of its glucuronidation. This knowledge can inform the design of new drugs with more predictable metabolic profiles. frontiersin.org

Future research will likely involve:

X-ray Crystallography and Cryo-Electron Microscopy: Determining the high-resolution structures of relevant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4) bound to ritonavir. frontiersin.orgnih.gov This will reveal the specific amino acid residues involved in substrate recognition and catalysis.

Homology Modeling: In the absence of experimental structures, computational homology modeling can be used to generate predictive models of UGT-ritonavir interactions based on the known structures of related enzymes. frontiersin.org

Protein-Protein Interactions: Investigating how interactions between different UGT isoforms or with other proteins in the endoplasmic reticulum might influence the glucuronidation of ritonavir. frontiersin.org

Computational Modeling and Simulation of Glucuronidation Kinetics

Computational approaches are increasingly used to predict and simulate drug metabolism, offering a cost-effective and time-efficient alternative to extensive laboratory experiments. vietnamjournal.ru

Advanced computational studies on Ritonavir O-β-D-Glucuronide will likely include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing and refining PBPK models that incorporate the kinetics of ritonavir glucuronidation. researchgate.netmdpi.com These models can simulate the drug's disposition in virtual patient populations and predict the impact of various factors on metabolite formation.

Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the dynamic interactions between ritonavir and UGT enzymes at an atomic level. This can provide insights into the binding process and the conformational changes that occur during catalysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building QSAR models to predict the glucuronidation potential of ritonavir analogs and other compounds based on their chemical structures.

Investigating Genetic Polymorphisms in UGTs and their Impact on Ritonavir Metabolism

Genetic variations in UGT enzymes can lead to significant inter-individual differences in drug metabolism and response. nih.gov The UGT1A and UGT2B gene families are known to be highly polymorphic. nih.gov

Future research in this pharmacogenomic area will focus on:

Identifying Functionally Relevant Polymorphisms: Screening for and characterizing genetic variants in UGT genes that affect the glucuronidation of ritonavir. This includes polymorphisms in the coding regions, which can alter enzyme activity, and in regulatory regions, which can affect enzyme expression.

Clinical Association Studies: Conducting clinical studies to determine the association between specific UGT genotypes and ritonavir plasma concentrations, the formation of Ritonavir O-β-D-Glucuronide, and clinical outcomes. For instance, the UGT1A1*28 variant has been linked to altered metabolism of other drugs and could be relevant for ritonavir. nih.gov Similarly, the UGT1A3 rs3806596 CC genotype has been associated with hyperbilirubinemia in HIV patients treated with atazanavir (B138) and ritonavir. nih.gov

Personalized Medicine: Ultimately, this research could lead to personalized dosing strategies for ritonavir based on a patient's UGT genotype to optimize efficacy and minimize potential adverse effects. researchgate.net

Synthesis and Characterization of Ritonavir Glucuronide for Research Reagents

The availability of pure, well-characterized Ritonavir O-β-D-Glucuronide is essential for conducting the advanced research described above. mdpi.com This metabolite is needed as a reference standard for analytical assays and for in vitro and in vivo functional studies. mdpi.com

Future directions in this area include:

Chemoenzymatic Synthesis: Developing efficient and scalable chemoenzymatic methods for the synthesis of Ritonavir O-β-D-Glucuronide. acs.org This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

Structural Elucidation: Utilizing a combination of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, to confirm the structure and stereochemistry of the synthesized glucuronide. acs.org

Impurity Profiling: Developing and validating analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to identify and quantify any process-related impurities in the synthesized research reagent. pharmainfo.in

Q & A

Basic Research Questions

Q. What enzymatic systems are responsible for the glucuronidation of ritonavir, and how can they be optimized for in vitro synthesis of Ritonavir O-β-D-Glucuronide?

  • Ritonavir glucuronidation is likely mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT1A9, based on analogous pathways observed with dolutegravir glucuronidation . To optimize synthesis, use human liver/kidney microsomes or recombinant UGT isoforms under controlled pH (6.5–7.5) and temperature (37–40°C). Substrate concentration should be kept ≤0.5 mM to avoid enzyme saturation, as higher concentrations (>1.0 mM) reduce conversion rates by ~50% .

Q. What analytical methods are validated for quantifying Ritonavir O-β-D-Glucuronide in biological matrices?

  • Reverse-phase HPLC-MS/MS is the gold standard. For example, a validated method for HIV drugs like dolutegravir and raltegravir-β-D-glucuronide uses C18 columns, gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions for quantification . Adjust parameters for ritonavir’s glucuronide by optimizing ionization (ESI+) and monitoring fragmentation patterns specific to its structure.

Q. How do researchers confirm the structural identity of synthesized Ritonavir O-β-D-Glucuronide?

  • Combine NMR (¹H, ¹³C) for stereochemical analysis of the glucuronide moiety and LC-HRMS for exact mass confirmation. For example, resveratrol glucuronides were characterized using retention time matching with in vivo metabolites and NMR data . Cross-validate with synthetic standards if available, as done for vanillic acid glucuronides .

Advanced Research Questions

Q. How can experimental design address contradictions in glucuronidation efficiency between in vitro and in vivo models?

  • Discrepancies often arise from differences in enzyme expression (e.g., tissue-specific UGT isoforms) or cofactor availability. Use physiologically relevant models:

  • In vitro : Supplement microsomal assays with UDPGA (cofactor) and alamethicin (membrane permeabilizer) .
  • In vivo : Employ knock-in rodent models expressing human UGTs to mimic human metabolism .
    • Compare kinetic parameters (Km, Vmax) across systems to identify rate-limiting factors .

Q. What strategies mitigate drug-drug interactions (DDIs) involving Ritonavir O-β-D-Glucuronide and CYP enzymes?

  • Ritonavir is a known CYP3A4 inhibitor, but its glucuronide may interact with other CYPs (e.g., CYP1A2). Screen for CYP inhibition using fluorometric assays or LC-MS-based activity probes (e.g., 6-bromo-2-naphthyl β-D-glucuronide for UGTs) . Pre-incubate hepatocytes with ritonavir and its glucuronide to assess time-dependent inhibition. Adjust dosing regimens in vitro to reflect clinical plasma ratios .

Q. How can researchers scale up Ritonavir O-β-D-Glucuronide synthesis while maintaining yield and purity?

  • Adapt whole-cell biocatalysis systems, such as engineered E. coli expressing Streptomyces chromofuscus GcaC UGT, which achieved 78 mg/L resveratrol glucuronide in a 1-L reactor . Key parameters:

  • Substrate feeding : Fed-batch addition of ritonavir to avoid toxicity.
  • Process control : Maintain pH 6.5–7.0, 40°C, and dissolved oxygen >30% .
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) to resolve polar glucuronides .

Data Interpretation and Validation

Q. How should researchers validate the biological activity of Ritonavir O-β-D-Glucuronide in antiviral assays?

  • Test glucuronide stability in assay media (e.g., DMEM with 10% FBS) via LC-MS to rule out hydrolysis . Compare IC50 values of ritonavir and its glucuronide against HIV protease using pseudovirus entry assays. Include controls with β-glucuronidase to assess metabolite reactivation .

Q. What statistical approaches resolve variability in UGT-mediated glucuronidation data across studies?

  • Apply mixed-effects modeling to account for inter-lab variability in enzyme sources (e.g., microsomes vs. recombinant UGTs). Use Bayesian meta-analysis to pool kinetic data (Km, Vmax) from published studies on analogous compounds (e.g., dolutegravir) .

Tables for Key Parameters

Parameter Optimal Conditions Evidence Source
UGT isoformsUGT1A1, UGT1A3, UGT1A9
Substrate concentration≤0.5 mM
Reaction pH6.5–7.5
Scale-up yield (1-L reactor)~80 mg/L (analogous systems)
Analytical methodRP-HPLC-MS/MS (C18, 0.1% formic acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.